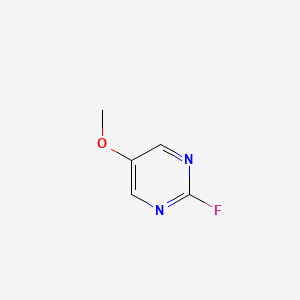
2-amino-6-chlorobenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-6-chlorobenzene-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-amino-6-chlorobenzene. This reaction typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions . Another method involves the chlorination of 2-amino-benzenesulfonic acid, where chlorine gas is introduced to achieve the desired chlorinated product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and precise temperature control . The industrial production also emphasizes safety measures due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-chlorobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the amino or chloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-amino-6-chlorobenzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: This compound is utilized in biochemical assays and as a reagent in various biological experiments.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.
Industry: In the industrial sector, it is employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-amino-6-chlorobenzene-1-sulfonic acid involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in sulfonation and chlorination reactions . The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chlorobenzene-1-sulfonic acid
- 2-amino-4-chlorobenzene-1-sulfonic acid
- 2-amino-3-chlorobenzene-1-sulfonic acid
Uniqueness
2-amino-6-chlorobenzene-1-sulfonic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The position of the chlorine and amino groups on the benzene ring affects the compound’s electronic properties and its behavior in various chemical reactions.
Properties
CAS No. |
78767-43-8 |
|---|---|
Molecular Formula |
C6H6ClNO3S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
2-amino-6-chlorobenzenesulfonic acid |
InChI |
InChI=1S/C6H6ClNO3S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,8H2,(H,9,10,11) |
InChI Key |
ACHUDPKPXIEHAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)N |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)

